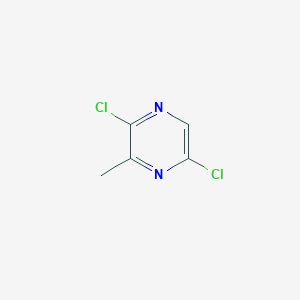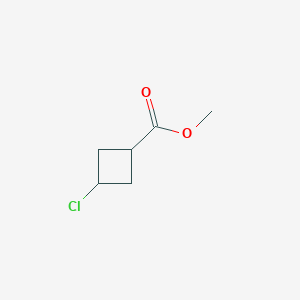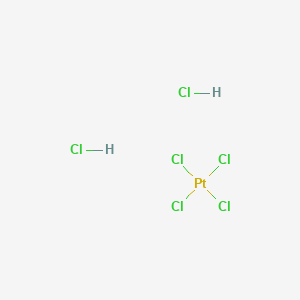
Chloroplatinic acid crystal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroplatinic acid, also known as hexachloroplatinic acid, is a reddish-brown, light-sensitive crystal . It is used to make platinum photographic prints, indelible ink, and mirrors. It is also used for platinizing glass, porcelain, and pumice stone .
Synthesis Analysis
Chloroplatinic acid is produced by dissolving platinum in aqua regia . The chemical reaction is as follows: Pt + 4HNO3 + 6HCl → H2PtCl6 + 4NO2 + 4H2O . The resulting orange/red solution can be evaporated to produce brownish-red crystals .Molecular Structure Analysis
The molecular formula of Chloroplatinic acid is H2PtCl6 . Its average mass is 409.818 Da and its monoisotopic mass is 406.793579 Da .Chemical Reactions Analysis
When heated, hexachloroplatinic acid decomposes to platinum (IV) chloride . The reaction is as follows: (H3O)2PtCl6·nH2O → PtCl4 + 2 HCl + (n + 2) H2O .Physical And Chemical Properties Analysis
Chloroplatinic acid is a reddish-brown solid that is highly soluble in water . It has a melting point of 60 °C , and it decomposes upon reaching its boiling point . The density of Chloroplatinic acid is 2.431 g/cm^3 .科学的研究の応用
1. Catalysis and Microcenter Production
Chloroplatinic acid can be incorporated into the structure of phospho-12-tungstic acid crystals without altering their primary structure. This process results in the production of highly dispersed Pt microcenters within the crystal structure, which are useful in catalysis applications (Kulesza et al., 1998).
2. Graphene Film Modification
Chloroplatinic acid is used to modify the grain boundaries of graphene films, enhancing their electrical properties. This modification occurs only on the edge of the graphene layer in contact with the substrate, improving the performance of the graphene films (Chen et al., 2014).
3. Cross-Linking Catalyst in Polymer Chemistry
In polymer chemistry, chloroplatinic acid acts as a catalyst to enhance hydrosilylation in the cross-linking of polycarbosilane/divinylbenzene. The effectiveness of chloroplatinic acid as a catalyst depends on the amount used, reaction temperature, and molecular mass (Zhaohui, 2004).
4. Co-ordination Chemistry
Chloroplatinic acid undergoes extensive hydrolysis, forming various Pt complexes in solution. Its co-ordination chemistry is crucial in understanding the behavior of Pt in different conditions, which is important for catalytic applications (Spieker et al., 2002).
5. Platinum Particle Synthesis
Chloroplatinic acid is used in the synthesis of small platinum particles. The size and morphology of these particles can be controlled by varying the conditions of the reduction process, and these particles have applications in various chemical processes (Rheenen et al., 1987).
6. Platinum Catalysts Preparation
Chloroplatinic acid plays a role in the preparation of colloidal platinum catalysts. It's reduced in the presence of surfactants to produce dispersions of platinum that are highly active catalysts for hydrogenation processes (Toshima et al., 1985).
7. Catalyst in Chemical Reactions
Chloroplatinic acid catalyzes various chemical reactions, such as the hydrosilylation of acetylenes and olefin addition, demonstrating its versatility as a catalyst in organic synthesis (Son et al., 1996).
8. Facetting and Roughening of Platinum Electrodes
Chloroplatinic acid is used in creating preferred crystallographic orientations and roughness in platinum electrodes, which is significant for electrochemical applications (Egli et al., 1993).
作用機序
Safety and Hazards
Chloroplatinic acid is corrosive to metals and is fatal if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It causes damage to organs through prolonged or repeated exposure .
将来の方向性
Chloroplatinic acid is an important commercial source of platinum, usually as an aqueous solution . It has been used in the synthesis and characterization of nanostructured platinum coated titanium as electrode material . It has also been used in the preparation of wide-gap, fine cerium dioxide crystals (CeO2, d = 8.1 nm), to support Pt nanoparticles as electrocatalysts for ethanol oxidation . These applications suggest promising future directions for the use of Chloroplatinic acid.
特性
IUPAC Name |
tetrachloroplatinum;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroplatinic acid crystal | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(tert-Butoxycarbonyl)amino]pentanoic Acid](/img/structure/B170839.png)
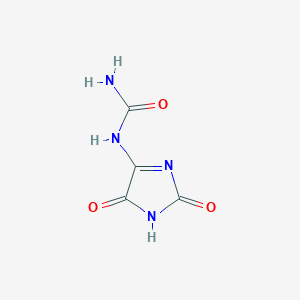
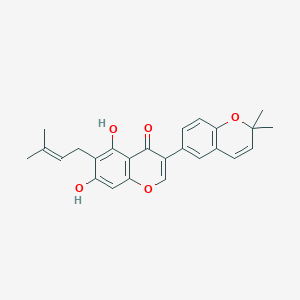

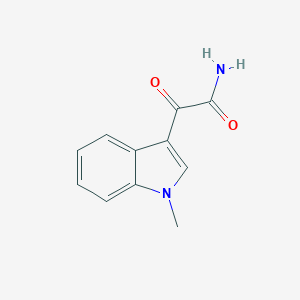

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

